5-bromo-N-(4-iodophenyl)-2-methoxybenzenesulfonamide
Description
5-Bromo-N-(4-iodophenyl)-2-methoxybenzenesulfonamide is a halogenated sulfonamide derivative characterized by a bromine atom at position 5, a methoxy group at position 2 on the benzene ring, and a sulfonamide bridge connecting to a 4-iodophenyl group.
Properties
IUPAC Name |
5-bromo-N-(4-iodophenyl)-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrINO3S/c1-19-12-7-2-9(14)8-13(12)20(17,18)16-11-5-3-10(15)4-6-11/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCTZHALDXMCEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrINO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-iodophenyl)-2-methoxybenzenesulfonamide typically involves a multi-step process. One common method includes the reaction of 4-iodoaniline with 5-bromopentanoyl chloride in the presence of triethylamine and toluene to form the intermediate 5-bromo-N-(4-iodophenyl)pentanamide . This intermediate is then subjected to further reactions to introduce the methoxy and sulfonamide groups, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(4-iodophenyl)-2-methoxybenzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
5-bromo-N-(4-iodophenyl)-2-methoxybenzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-iodophenyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can affect various biochemical pathways and cellular processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen Substitution Effects
5-Bromo-N-(5-Chloro-2-Hydroxyphenyl)-2-Methoxybenzenesulfonamide (5f)
- Structure : Differs in the aniline substituent (5-chloro-2-hydroxyphenyl vs. 4-iodophenyl) and lacks the methoxy group on the sulfonamide-linked ring.
- Synthesis: Prepared via reaction of 5-bromo-2-methoxybenzenesulfonyl chloride (16a) with 4-bromophenol, yielding a pale brown oil with ≥95% purity .
- The hydroxyl group may enhance solubility but decrease metabolic stability .
5-Bromo-N-(3-Ethyl-6-Methoxybenzo[d]Isoxazol-5-yl)-2-Methoxybenzenesulfonamide (11m)
- Structure : Features a benzoisoxazole ring instead of the 4-iodophenyl group.
- Properties : Higher melting point (167–168°C) due to the rigid heterocyclic structure. Purity of 99.11% (HPLC) suggests superior crystallinity .
- Activity : The benzoisoxazole moiety may enhance π-π stacking interactions in biological targets, contrasting with the iodine’s halogen bonding in the target compound .
Iodine-Specific Derivatives
N-(4-Iodophenyl)-N-Phenylbenzenamine (2b)
- Role : A precursor in Suzuki couplings, highlighting the 4-iodophenyl group’s utility in cross-coupling reactions.
- Electronic Effects : The iodine atom’s polarizability enhances electronic interactions in catalytic systems, a trait shared with the target compound .
5-Iodo-2-Methoxybenzenesulfonamide Derivatives (5c)
Methoxy and Sulfonamide Variations
5-Amino-N-(4-Bromophenyl)-2-Methoxybenzenesulfonamide
- Structure: Substitutes bromine for an amino group on the benzene ring.
- Properties: Lower molecular weight (291.71 g/mol) and altered electronic profile due to the electron-donating amino group, contrasting with the electron-withdrawing bromine in the target compound .
5-Bromo-2-(((4-Chlorophenyl)Sulfonyl)Amino)-N-(5,7-Dibromo-Benzothiadiazol-4-yl)Benzamide
Physicochemical and Pharmacological Insights
- Melting Points : Iodine-containing compounds (e.g., 5c) often exhibit higher melting points than chloro/bromo analogs due to stronger intermolecular forces .
- Biological Activity : Sulfonamides with halogen substituents show enhanced anticancer and enzyme inhibitory activities. The target compound’s iodine may improve target binding via halogen bonding, as seen in related chalcone-sulfonamide hybrids .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
